methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate

Catalog No.
S3467410
CAS No.
929301-86-0
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carbox...

CAS Number

929301-86-0

Product Name

methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate

IUPAC Name

methyl 2,2-dimethyl-3H-1-benzofuran-4-carboxylate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-12(2)7-9-8(11(13)14-3)5-4-6-10(9)15-12/h4-6H,7H2,1-3H3

InChI Key

XIRXRCFKODKVGJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=CC=C2O1)C(=O)OC)C

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)C(=O)OC)C

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate is an organic compound classified as a member of the benzofuran family. Its molecular formula is C12H14O3C_{12}H_{14}O_{3} and it has a molecular weight of approximately 206.24 g/mol. The structure features a bicyclic system consisting of a benzene ring fused to a furan ring, with two methyl groups attached to the first two carbon atoms of the benzofuran moiety, making it a dihydrobenzofuran derivative. Additionally, it contains a carboxylate group and a methyl ester functional group attached to the fourth carbon atom of the furan ring, contributing to its unique properties and reactivity .

Typical for esters and aromatic compounds. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the methyl ester can be hydrolyzed to yield methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.
  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the benzene ring.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry .

Several synthetic routes can be employed to synthesize methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate:

  • Cyclization Reactions: Starting from appropriate phenolic precursors or substituted phenols, cyclization can be achieved through acid-catalyzed processes to form the benzofuran core.
  • Esterification: The final step often involves esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.
  • Functional Group Modifications: Further modifications may involve introducing additional substituents or altering existing functional groups through standard organic synthesis techniques such as Friedel-Crafts acylation or alkylation .

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a scaffold for developing new therapeutic agents.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules or natural products.
  • Research Tool: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry .

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate shares structural similarities with several other compounds in the benzofuran class. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate955884-97-6C12H14O4Hydroxy group at position 4 enhances reactivity
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-dione84428-21-7C10H10O3Contains a diketone structure differing from ester
4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid169130-42-1C12H14O4Hydroxy group provides additional functionalization
2,2-Dimethylchroman-5-carboxylic acid1956310-67-0C11H12O3Chroman backbone offers distinct chemical behavior

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific arrangement of functional groups and its potential applications in medicinal chemistry compared to these similar compounds .

XLogP3

2.4

Dates

Modify: 2023-08-19

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